molecular formula C18H21N3O3S B1195205 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole CAS No. 108499-48-5

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

Cat. No. B1195205
CAS RN: 108499-48-5
M. Wt: 359.4 g/mol
InChI Key: YAMSJFSCDATXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • H+, K+-ATPase Inhibitors

    This compound, referred to as S 3337 in the study, has been identified as a member of new classes of H+, K+-ATPase inhibitors. These inhibitors are significant for their role in reducing gastric acid secretion. S 3337 showed similar effectiveness to omeprazole in pylorus-ligated rats. However, in other models like Heidenhain pouch dogs, it was less effective than omeprazole (Herling et al., 1988).

  • Antimicrobial Activity

    Benzimidazole derivatives, which include compounds like 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole, have been synthesized and evaluated for antimicrobial activity. Such compounds have shown significant activity against bacteria like Escherichia coli and Staphylococcus aureus, and against fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

  • Antiallergic Activity

    In a study focused on acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which are structurally related to benzimidazoles, these compounds displayed potential antiallergic properties. They were found to be comparable to disodium cromoglycate in antiallergic efficacy in certain tests (Wade et al., 1983).

  • Antiviral Activity

    Benzimidazole derivatives have been studied for their impact on viral infections. In one study, 2-Ethyl-5-methylbenzimidazole, a structurally similar compound, showed considerable inhibition of heme synthesis in chicken erythrocytes, which correlates with the inhibition of influenza A or B virus multiplication (Abbott & Dodson, 1954).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose .

properties

IUPAC Name

2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMSJFSCDATXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910748
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole

CAS RN

108499-48-5
Record name 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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